1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester

Physicochemical profiling pKa modulation Fluorine medicinal chemistry

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester (CAS 1403767-16-7; molecular formula C₁₄H₂₄FNO₄; MW 289.35 g/mol) is a conformationally constrained, fluorinated cyclobutane building block used primarily as a protected amino acid surrogate in medicinal chemistry and peptide/peptidomimetic synthesis. The compound integrates four pharmacokinetically and synthetically relevant features within a single scaffold: a Boc (tert-butyloxycarbonyl)-protected aminomethyl group at the 1-position, a single fluorine substituent at the 3-position of the cyclobutane ring, and an isopropyl ester masking the carboxylic acid.

Molecular Formula C14H24FNO4
Molecular Weight 289.34 g/mol
CAS No. 1403767-16-7
Cat. No. B1529893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester
CAS1403767-16-7
Molecular FormulaC14H24FNO4
Molecular Weight289.34 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C
InChIInChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18)
InChIKeyQEMDYXQBIIZSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester (CAS 1403767-16-7): Core Structural Identity and Procurement Baseline


1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester (CAS 1403767-16-7; molecular formula C₁₄H₂₄FNO₄; MW 289.35 g/mol) is a conformationally constrained, fluorinated cyclobutane building block used primarily as a protected amino acid surrogate in medicinal chemistry and peptide/peptidomimetic synthesis [1]. The compound integrates four pharmacokinetically and synthetically relevant features within a single scaffold: a Boc (tert-butyloxycarbonyl)-protected aminomethyl group at the 1-position, a single fluorine substituent at the 3-position of the cyclobutane ring, and an isopropyl ester masking the carboxylic acid [2]. This combination is non-trivial among commercially offered cyclobutane intermediates and distinguishes the compound from simpler mono- or difunctional cyclobutane derivatives typically available from catalog suppliers [3]. Typical commercial purity specifications range from 95% to ≥97%, with the product sourced from suppliers such as Combi-Blocks (via Fujifilm Wako), Fluorochem, and CymitQuimica at pricing tiers of approximately €550 per gram .

Why Generic Substitution Fails: Structural Specificity of the Isopropyl Ester, Fluorine Position, and Methylene Spacer in 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester


In-class cyclobutane building blocks cannot be trivially interchanged because subtle variations in ester identity, fluorine count/position, and amine attachment geometry produce measurable differences in lipophilicity, basicity, conformational preference, and downstream reactivity [1]. The isopropyl ester in this compound is neither a default choice nor functionally equivalent to the methyl (CAS 1824351-44-1) or free acid (CAS 1363380-71-5) analogs: it provides distinct steric shielding of the carbonyl during nucleophilic transformations and alters the compound's partitioning behavior, which is critical when the building block is used as a protected precursor in multi-step syntheses where premature ester hydrolysis must be avoided [2]. Similarly, replacement by the non-fluorinated cyclobutane analog would forgo the pKa acidification (Δ ≈ 0.8 units) and lipophilicity gain (ΔlogP ≈ 1 for trans-configured analogs) that fluorine imparts to the scaffold—effects that have been quantitatively characterized for 3-fluorocyclobutylamine series and are integral to the pharmacokinetic rationale for incorporating fluorine into constrained rings [1]. Generic substitution therefore risks altering not only synthetic outcomes but also the physicochemical profile of any downstream pharmacophore that depends on this specific building block.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester


Fluorine-Induced pKa Modulation: Quantified Acidification of the Cyclobutane Scaffold vs. Non-Fluorinated Analog

The single fluorine substituent at the 3-position of the cyclobutane ring system reduces the basicity of the amino group by approximately 0.8 pKa units compared to the non-fluorinated parent, as established by direct measurement of cis- and trans-3-fluorocyclobutylamine series [1]. This ΔpKa ≈ 0.8 is stereochemistry-independent for the cyclobutane scaffold, distinguishing fluorinated cyclobutyl amines from fluorinated cyclopropyl amines where stereochemistry influences the effect magnitude [1]. Furthermore, for the carboxylic acid function, the predicted pKa of 3-fluorocyclobutanecarboxylic acid is 4.21 ± 0.40 versus 4.785 (measured at 25°C) for cyclobutanecarboxylic acid, representing a decrease of approximately 0.58 units attributable to the inductive electron-withdrawing effect of the fluorine atom .

Physicochemical profiling pKa modulation Fluorine medicinal chemistry

Lipophilicity Differential: Fluorine-Mediated logP Increase in Fluorocyclobutane Building Blocks vs. Non-Fluorinated Parent

The introduction of a single fluorine atom into the cyclobutane scaffold produces a stereochemistry-dependent increase in lipophilicity. For trans-configured 3-fluorocyclobutylamines, logD (pH 7.4) increases by approximately 1 log unit compared to the non-fluorinated parent (e.g., logD = 3.14 vs. ~2.1 for trans-13b vs. trans-17b); for cis isomers, the difference is marginal (ΔlogP ≈ 0) [1]. This stereochemical dependence on lipophilicity is unique to the cyclobutane scaffold and is not observed in cyclopropyl analogs where both cis and trans fluorinated derivatives show pronounced logD increases [1]. The isopropyl ester further contributes to overall lipophilicity: the predicted logP for the free carboxylic acid analog (CAS 1363380-71-5) is 1.714 , whereas the isopropyl ester (target compound) is expected to have a substantially higher logP due to esterification of the polar carboxyl group.

Lipophilicity LogP/logD Fluorine medicinal chemistry

Isopropyl Ester vs. Methyl Ester: Predicted Physicochemical Differences Impacting Synthetic Handling and Downstream Reactivity

The isopropyl ester in the target compound (CAS 1403767-16-7) versus the methyl ester analog (CAS 1824351-44-1) provides measurable differences in bulk properties relevant to synthetic manipulation. The predicted boiling point of the target compound is 359.1 ± 27.0 °C at 760 mmHg, with a flash point of 171.0 ± 23.7 °C and density of 1.1 ± 0.1 g/cm³ . While direct head-to-head measured property comparisons are not available in the primary literature for this specific compound pair, the isopropyl ester is generally recognized to offer greater steric hindrance against nucleophilic attack at the ester carbonyl compared to the methyl ester, reducing the risk of premature ester cleavage during multi-step synthetic sequences involving nucleophilic reagents [1]. This steric differentiation enables orthogonal deprotection strategies: the isopropyl ester can survive conditions that would cleave a methyl ester, allowing chemists to sequentially unmask the carboxylic acid only after Boc deprotection and further elaboration of the aminomethyl functionality.

Ester reactivity Protecting group strategy Physicochemical property prediction

Conformational Constraint: Cyclobutane Scaffold Size Mimicry of GABA Validated by X-ray Crystallography

The 1,3-disubstituted monofluorocyclobutane scaffold—the core structural motif of the target compound—has been validated by single-crystal X-ray diffraction as an appropriate conformational isostere of γ-aminobutyric acid (GABA) [1]. The fluorocyclobutane ring adopts a puckered conformation that positions the 1-aminomethyl and 3-fluoro substituents at distances that either slightly exceed or fall short of the GABA chain length, depending on cis/trans stereochemistry, thereby enabling fine-tuning of receptor complementarity [1]. In contrast, the non-fluorinated cyclobutane scaffold lacks the electronegative fluorine atom that influences both the ring puckering angle and the electronic surface potential, while the 3,3-difluoro analog (CAS 1403766-72-2) introduces a second fluorine that substantially alters dipole moment and metabolic susceptibility [2]. The monofluorinated scaffold thus occupies a distinct physicochemical niche that cannot be replicated by either the non-fluorinated or gem-difluorinated variants.

Conformational constraint GABA mimetic X-ray crystallography

Boc Protecting Group Orthogonality: Enabling Sequential Deprotection in Multi-Step Synthetic Routes

The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl function enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) while leaving the isopropyl ester intact when appropriate conditions are chosen [1]. This orthogonality is not available with analogous Fmoc-protected cyclobutane building blocks, which require basic deprotection conditions (piperidine) that would concurrently cleave the isopropyl ester through saponification . The combination of Boc-amine and isopropyl ester in the target compound thus represents a deliberately engineered orthogonal protection strategy that permits sequential unmasking: first Boc deprotection to expose the free amine for coupling, followed by ester hydrolysis to liberate the carboxylic acid for further derivatization—or vice versa depending on reagent selection.

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Single Fluorine vs. Gem-Difluoro: Differentiation in Metabolic Stability and Electronic Profile

The single fluorine substituent at the 3-position of the target compound's cyclobutane ring provides a distinct metabolic stability profile compared to the gem-difluoro analog isopropyl 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylate (CAS 1403766-72-2) [1]. In the broader fluorocyclobutane literature, monofluorination has been employed in drug candidates—including MK-0916 (11β-HSD-1 inhibitor) and PF-03654746 (histamine H3 receptor antagonist)—specifically to improve pharmacokinetic properties without the excessive lipophilicity and metabolic activation risks associated with gem-difluorination [2]. The monofluoro motif preserves a C–H bond at the fluorinated carbon, which retains a site for potential metabolic oxidation (CYP450-mediated hydroxylation) that is absent in the gem-difluoro variant, thereby avoiding accumulation of highly stable, potentially toxic metabolites [2]. This balanced metabolic profile is a deliberate design feature that cannot be achieved with either the non-fluorinated or the gem-difluorinated analog.

Metabolic stability Fluorine substitution pattern CYP450 resistance

Best Research and Industrial Application Scenarios for 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester (CAS 1403767-16-7)


Constrained GABA-Mimetic Lead Optimization: Fluorocyclobutane Scaffold for Neuropharmacology

Medicinal chemistry teams developing GABAergic agents can directly employ 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester as a conformationally constrained, monofluorinated building block that structurally mimics GABA while offering fluorine-mediated pharmacokinetic advantages. X-ray crystallographic studies have confirmed that the monofluorinated 1,3-disubstituted cyclobutane scaffold reproduces GABA-like inter-substituent distances, enabling rational design of rigid analogs with predictable receptor fit [1]. The Boc-isopropyl ester orthogonal protection system allows sequential deprotection and coupling to generate diverse GABA analog libraries without intermediate re-protection steps. This scenario directly follows from the conformational constraint and protecting group orthogonality evidence established in Section 3.

Peptidomimetic Synthesis Requiring Orthogonal Deprotection and Conformational Rigidity

For peptide chemists incorporating non-proteinogenic amino acid surrogates into backbone-modified peptides, this compound provides an ideal entry point. The Boc-protected aminomethyl group can be deprotected under mild acidic conditions to expose a primary amine suitable for amide bond formation, while the isopropyl ester remains intact—enabling subsequent ester hydrolysis only after the peptide backbone is fully assembled [2]. The cyclobutane ring imposes torsional constraint that can stabilize specific secondary structure elements (e.g., β-turn mimics) while the fluorine atom modulates local lipophilicity (ΔlogD ≈ +1 for trans configuration) to fine-tune membrane permeability of the resulting peptidomimetic [3]. This scenario is directly supported by the ester orthogonality and lipophilicity evidence in Section 3.

PET Tracer Precursor Development: Building Block for [¹⁸F]FACBC-Related Diagnostic Agents

The compound serves as a structurally related precursor or intermediate for the synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, fluciclovine), an FDA-approved PET imaging agent for prostate cancer detection [4]. While the target compound is not the direct FACBC precursor, its 1-aminomethyl-3-fluorocyclobutane scaffold with orthogonal protecting groups provides a versatile platform for synthesizing next-generation fluorinated amino acid PET tracers with enhanced tumor-to-background ratios. The isopropyl ester's predicted boiling point of 359.1°C facilitates purification by distillation if needed, and the commercial availability at ≥97% purity from multiple suppliers supports reliable procurement for tracer development programs.

Fluorine-Containing Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

Fragment-based drug discovery programs requiring fluorinated, three-dimensional, sp³-rich fragments can utilize this compound as a core scaffold for library diversification. The monofluorocyclobutane core, with its experimentally validated pKa and logP modulation (ΔpKa ≈ 0.8, ΔlogD ≈ +1 for trans configuration) [3], provides a physicochemically attractive starting point distinct from planar aromatic fragments. The orthogonal Boc-amine and isopropyl ester functionalities serve as diversification points: the amine can be elaborated into amides, sulfonamides, or ureas, while the ester can be hydrolyzed to the free acid or converted to other carboxylic acid derivatives. The balanced molecular weight (289.35 g/mol) and moderate lipophilicity align with fragment-like property guidelines (typically MW < 300, cLogP < 3), reducing the risk of property inflation during fragment growth.

Quote Request

Request a Quote for 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.